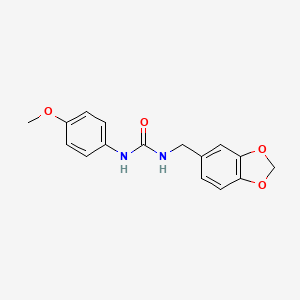
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea, also known as MDU-24, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of phenylmethylamines and has been shown to have significant effects on the central nervous system. In
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by inhibiting its reuptake, which leads to an increase in mood and a decrease in anxiety and depression.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has been shown to have significant effects on the central nervous system. It has been found to increase the levels of serotonin in the brain, which leads to an increase in mood and a decrease in anxiety and depression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has also been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea is its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, particularly in the areas of mood regulation, anxiety, and depression. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea. One area of research could be the development of targeted therapies based on a better understanding of its mechanism of action. Another area of research could be the exploration of its potential as a treatment for other neurodegenerative disorders. Additionally, further research could be done to explore the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea and to develop strategies to minimize them. Overall, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has significant potential as a therapeutic agent, and further research is needed to fully understand its effects and develop targeted therapies.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 4-methoxyphenylhydrazine, followed by the addition of urea and acetic acid. The resulting product is purified using column chromatography to obtain N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea in its pure form.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, particularly in the areas of mood regulation, anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-5-3-12(4-6-13)18-16(19)17-9-11-2-7-14-15(8-11)22-10-21-14/h2-8H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATXMVJAAPAXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)

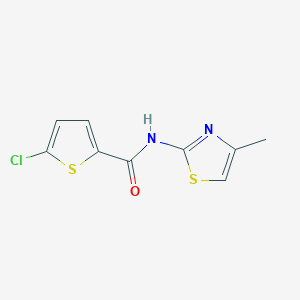

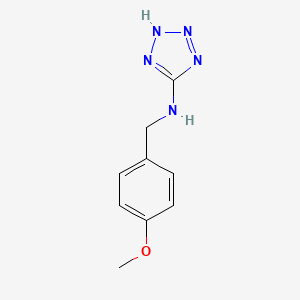
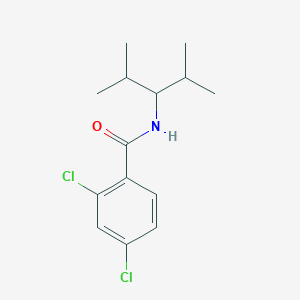
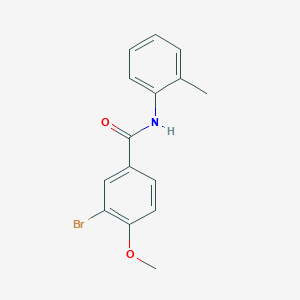
![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)

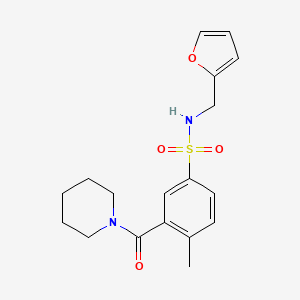


![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)